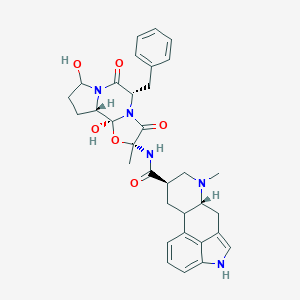
6-Maleimido-1-hexanol
Übersicht
Beschreibung
6-Maleimido-1-hexanol is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is characterized by a maleimide group attached to a hexanol moiety. This compound is particularly valued in polymer and materials science research due to its highly reactive maleimide group, which readily undergoes Michael addition or thiol-ene reactions with thiols .
Wissenschaftliche Forschungsanwendungen
6-Maleimido-1-hexanol has diverse applications in scientific research, including:
Polymer Science: It is used in the synthesis of functional polymers through thiol-ene reactions.
Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules via the maleimide-thiol reaction.
Drug Delivery Systems: Its reactivity makes it useful in the development of drug delivery systems, where it can be used to modify drug molecules or carriers.
Biomaterial Synthesis: It is utilized in the synthesis of biomaterials, particularly those requiring functionalization with thiol groups.
Wirkmechanismus
Target of Action
6-Maleimido-1-hexanol is an organic compound utilized in the field of polymer and materials science research . The primary target of this compound is thiols . Thiols are organic compounds that contain a sulfur-hydrogen (-SH) group and are often responsible for the bioactivity of proteins and enzymes.
Mode of Action
The compound interacts with its targets through a process known as Michael addition or thiol-ene reaction . The maleimide group in the compound is highly reactive towards thiols, leading to a covalent bonding . This reaction is a key step in the formation of polymers and materials.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of thiols in the environment can trigger the Michael addition or thiol-ene reaction . Additionally, factors such as pH, temperature, and solvent can also affect the compound’s reactivity and stability.
Biochemische Analyse
Biochemical Properties
It is known that the maleimide group in 6-Maleimido-1-hexanol is highly reactive towards thiols . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain thiol groups. The nature of these interactions is likely to be covalent bonding, given the reactivity of the maleimide group .
Molecular Mechanism
This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules that contain thiol groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Maleimido-1-hexanol can be synthesized through various synthetic routes. One common method involves the reaction of maleic anhydride with 6-amino-1-hexanol, followed by cyclization to form the maleimide ring . The reaction typically requires an inert atmosphere and moderate heating to facilitate the cyclization process.
Industrial Production Methods
The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Maleimido-1-hexanol undergoes several types of chemical reactions, including:
Michael Addition: The maleimide group reacts with thiols in a Michael addition reaction, forming stable thioether linkages.
Diels-Alder Reaction: The maleimide group can also participate in Diels-Alder reactions with dienes, forming cyclohexene derivatives.
Common Reagents and Conditions
Michael Addition: Common reagents include thiols, and the reaction is typically carried out under mild conditions, often at room temperature.
Diels-Alder Reaction: This reaction requires a diene and is usually conducted at elevated temperatures to facilitate the cycloaddition.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylmaleimide: Similar to 6-Maleimido-1-hexanol but lacks the hexanol moiety, making it less versatile for certain applications.
N-Ethylmaleimide: Another similar compound, also lacking the hexanol moiety.
Uniqueness
This compound is unique due to its hexanol moiety, which provides additional functionality and reactivity compared to other maleimide compounds. This makes it particularly useful in applications requiring both maleimide reactivity and hydroxyl functionality .
Eigenschaften
IUPAC Name |
1-(6-hydroxyhexyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMIVBMALOISKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479910 | |
| Record name | 6-Maleimido-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157503-18-9 | |
| Record name | 6-Maleimido-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)


